molecular formula C39H69ClO4 B570669 rac 1-Linoleoyl-2-oleoyl-3-chloropropanediol CAS No. 1429655-92-4

rac 1-Linoleoyl-2-oleoyl-3-chloropropanediol

Cat. No.: B570669
CAS No.: 1429655-92-4
M. Wt: 637.427
InChI Key: FQTJLFSCVMFYLT-LTEAFHAISA-N
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Description

rac 1-Linoleoyl-2-oleoyl-3-chloropropanediol: is a lipid compound that consists of a linoleic acid chain at the sn-1 position and an oleic acid chain at the sn-2 position, both bound to a 3-chloropropane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Linoleoyl-2-oleoyl-3-chloropropanediol typically involves the esterification of linoleic acid and oleic acid with 3-chloropropane-1,2-diol. The reaction is usually carried out under anhydrous conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through column chromatography to obtain the desired product .

Industrial Production Methods:

Mechanism of Action

The mechanism of action of rac 1-Linoleoyl-2-oleoyl-3-chloropropanediol involves its interaction with lipid metabolic pathways. The compound can be incorporated into cell membranes, affecting membrane fluidity and signaling processes. The chlorine atom in the 3-chloropropane backbone can be substituted, leading to the formation of various bioactive derivatives that interact with specific molecular targets and pathways .

Comparison with Similar Compounds

Uniqueness: rac 1-Linoleoyl-2-oleoyl-3-chloropropanediol is unique due to its specific arrangement of linoleic and oleic acid chains, which can influence its biochemical properties and interactions. The presence of the chlorine atom also allows for diverse chemical modifications, making it a versatile compound for research applications .

Properties

CAS No.

1429655-92-4

Molecular Formula

C39H69ClO4

Molecular Weight

637.427

IUPAC Name

[1-chloro-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate

InChI

InChI=1S/C39H69ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17-20,37H,3-10,12,14-16,21-36H2,1-2H3/b13-11-,19-17-,20-18-

InChI Key

FQTJLFSCVMFYLT-LTEAFHAISA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCC=CCCCCC)CCl

Origin of Product

United States

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